molecular formula C17H16N2O4S B2393772 N'-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide CAS No. 2415502-54-2

N'-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide

Cat. No. B2393772
CAS RN: 2415502-54-2
M. Wt: 344.39
InChI Key: SLAZERKIIOGDJH-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the family of amides and is known for its unique structure, which includes a benzodioxole ring and a thiophene ring.

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This modulation may help to protect neurons from damage and improve their function.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has a range of biochemical and physiological effects. These include increasing the levels of certain neurotransmitters in the brain, reducing inflammation, and improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide in lab experiments is its neuroprotective effects. This makes it a useful tool in the study of neurological disorders. However, one of the limitations of this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on N-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide. One area of interest is in the development of new treatments for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another potential direction is in the study of the compound's effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further research may be needed to fully understand the compound's mechanism of action and how it can be optimized for use in scientific research.
Conclusion:
In conclusion, N-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is a unique chemical compound with a range of potential applications in scientific research. While its mechanism of action is not fully understood, it has been shown to have neuroprotective effects and may be useful in the development of new treatments for neurological disorders. Further research is needed to fully understand the compound's effects and potential applications.

Synthesis Methods

The synthesis of N-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide involves a series of chemical reactions. The first step is the preparation of 1,3-benzodioxole-5-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-thiophen-3-ylcyclopropylamine to obtain the desired product.

Scientific Research Applications

N-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has a wide range of potential applications in scientific research. One of the primary areas of interest is in the study of neurological disorders, such as Parkinson's disease and Alzheimer's disease. This compound has been shown to have neuroprotective effects and may be useful in the development of new treatments for these debilitating conditions.

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-15(18-9-17(4-5-17)11-3-6-24-8-11)16(21)19-12-1-2-13-14(7-12)23-10-22-13/h1-3,6-8H,4-5,9-10H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAZERKIIOGDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide

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